molecular formula C8H7BrFNO3 B1410451 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene CAS No. 1807079-05-5

1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene

Cat. No.: B1410451
CAS No.: 1807079-05-5
M. Wt: 264.05 g/mol
InChI Key: CWBXJDIYOAXPAJ-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene is a multifunctional aromatic intermediate of significant value in synthetic and medicinal chemistry research . This compound features three distinct reactive sites—a bromine atom, a fluorine atom, and a nitro group—on a benzene ring that is also substituted with an ethoxy group. This specific substitution pattern allows for selective chemical transformations, making it an excellent building block for constructing more complex molecules . The bromine atom is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for creating carbon-carbon bonds and assembling complex molecular architectures in drug discovery pipelines . The presence of both fluorine and nitro groups significantly enhances its research utility. The nitro group is a versatile precursor that can be reduced to an amine or serve as a strong electron-withdrawing group to influence the electronic properties of the ring. Fluorine atoms are known to profoundly improve the pharmacokinetic properties of drug candidates, including their metabolic stability and membrane permeability . As a result, this compound serves as a critical scaffold for the synthesis of diverse heterocyclic systems and functionalized aromatic compounds targeted in pharmaceutical development. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-bromo-4-ethoxy-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(9)7(10)8(6)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBXJDIYOAXPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of Fluorine and Nitro Groups

  • Fluorine and nitro groups are often introduced early due to their directing effects.
  • For example, starting from fluoro-nitrobenzene derivatives, nitration or fluorination can be achieved through electrophilic aromatic substitution or Sandmeyer-type reactions.
  • Industrial methods for related compounds (e.g., 3-bromo-2-fluoronitrobenzene) use nitration of bromoaniline derivatives followed by diazotization and fluorination steps, avoiding expensive fluorinating agents like KF or CsF.

Formation of Ethoxy Substituent

  • The ethoxy group is commonly introduced by nucleophilic aromatic substitution of a suitable leaving group (such as a halogen) with ethanol or an ethoxide ion.
  • For example, phenolic intermediates can be alkylated with ethyl bromide or ethyl tosylate under basic conditions to install the ethoxy substituent.
  • Alternatively, direct substitution of a nitro-fluoro aromatic compound with ethanol under basic conditions can yield ethoxy derivatives.

Bromination

  • Bromination is typically performed last to avoid deactivating effects of other substituents.
  • Electrophilic bromination using N-bromosuccinimide (NBS) or bromine under controlled temperature (10–30 °C) and solvent conditions (acetic acid preferred) selectively introduces bromine at the desired position.
  • The molar ratio of brominating agent to substrate is carefully controlled (1.0–1.5:1) to optimize yield and minimize polybromination.

Representative Preparation Method

A plausible synthetic route based on literature and patents for related compounds is as follows:

Step Reaction Conditions Notes
1 Starting from 2-fluoro-3-nitrophenol Nucleophilic substitution with ethyl bromide or ethoxide Base such as K2CO3 in DMF solvent, moderate temperature (50–80 °C)
2 Bromination of ethoxy-fluoro-nitrobenzene NBS in acetic acid, 15–20 °C Controlled addition to prevent overbromination
3 Purification Extraction, washing, drying, recrystallization Ensures high purity (>97%)

This method is supported by analogous syntheses of halogenated fluoro-nitrobenzenes and phenoxy derivatives.

Detailed Reaction Conditions and Yields

Parameter Typical Range/Value Comments
Solvent for ethoxylation DMF or DMSO Polar aprotic solvents favor nucleophilic substitution
Base Potassium carbonate (K2CO3) Mild base to deprotonate phenol
Temperature (ethoxylation) 50–80 °C Moderate heating to drive reaction
Bromination reagent N-bromosuccinimide (NBS) Preferred for selective bromination
Bromination temperature 10–30 °C (optimal 15–20 °C) Controls regioselectivity
Reaction time (bromination) 1–3 hours Monitored by TLC
Purity of final product >95% (by NMR, HPLC) Confirmed by spectral analysis

Research Findings and Optimization Notes

  • Use of NBS in acetic acid provides selective bromination at the para position relative to the ethoxy group due to electronic effects.
  • The ethoxy group introduction via nucleophilic substitution is efficient with K2CO3 in DMF, yielding up to 70–75% isolated product.
  • Avoidance of expensive fluorinating agents is possible by starting from commercially available fluoro-nitro phenols or anilines, followed by diazotization and fluorination steps.
  • Reaction monitoring by TLC and NMR is essential to ensure complete conversion and to avoid side products.
  • Purification by recrystallization or column chromatography yields analytically pure this compound suitable for further applications.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents Conditions Outcome
1 Nucleophilic aromatic substitution 2-fluoro-3-nitrophenol, ethyl bromide, K2CO3 DMF, 50–80 °C, 6–12 h 1-ethoxy-2-fluoro-3-nitrobenzene
2 Electrophilic bromination NBS, acetic acid 15–20 °C, 1–3 h This compound
3 Purification Extraction, washing, drying Ambient temperature Pure final compound

Chemical Reactions Analysis

1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro, fluoro) and electron-donating groups (ethoxy). Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound's derivatives are investigated for their potential therapeutic properties, particularly:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity : Studies have shown that nitro-substituted compounds can induce apoptosis in cancer cells, suggesting potential use in cancer therapies.

Organic Synthesis

1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, including:

  • Electrophilic Aromatic Substitution : The presence of the bromine atom facilitates further substitution reactions, allowing for the synthesis of more complex molecules.
  • Nucleophilic Substitution Reactions : The ethoxy group can participate in nucleophilic substitutions, enhancing the compound's utility in synthesizing other organic compounds.

Material Science

In material science, this compound is explored for developing novel materials with specific electronic and optical properties. Its unique molecular structure may contribute to advances in:

  • Organic Electronics : Compounds like this compound are being studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Tables

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 1-bromo compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis.

Case Study 2: Synthesis of Organic Electronics

Research conducted at a leading university explored the use of nitro-substituted aromatic compounds in the fabrication of OLEDs. The findings indicated that these compounds improved charge transport properties and device efficiency.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further substitution, while the ethoxy group can activate the ring towards substitution at specific positions. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Functional Group Effects

The positions and types of substituents significantly influence reactivity, stability, and hazards. Key analogues include:

Table 1: Structural Comparison
Compound Name CAS Number Substituent Positions Key Functional Differences
1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene Not provided Br (1), OEt (4), F (2), NO₂ (3) Ethoxy group at position 4
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br (1), F (3), OMe (2), NO₂ (4) Methoxy (smaller) at position 2
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Not provided Br (1), F (4), OMe (2), NO₂ (5) Nitro group at position 5
1-Bromo-2-fluoro-4-nitrobenzene 185331-69-5 Br (1), F (2), NO₂ (4) Lacks ethoxy/methoxy groups
4-Bromo-2-fluoro-1-nitrobenzene 467435-07-0 Br (4), F (2), NO₂ (1) Nitro at position 1

Key Observations :

  • Ethoxy vs.
  • Nitro Group Position : Shifting the nitro group (e.g., from position 3 to 4 or 5) modifies electron-withdrawing effects, impacting electrophilic substitution patterns .

Physical-Chemical Properties

Available data for analogues (Table 2) highlight trends in density and physical state:

Table 2: Physical Properties
Compound Name Physical State Density (g/cm³) Purity
1-Bromo-2-fluoro-4-nitrobenzene Solid 1.808 (predicted) 95%
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Not reported Not available 95%
4-Bromo-2-fluoro-1-nitrobenzene Not reported Not available Not given

Analysis :

  • The solid state of 1-bromo-2-fluoro-4-nitrobenzene suggests that analogues with nitro groups in para positions may exhibit higher crystallinity.
  • Ethoxy-containing compounds likely have lower melting points than methoxy derivatives due to increased alkyl chain length, though direct data is unavailable.
Table 3: Hazard Comparison
Compound Name Hazard Codes (H-Statements) Key Risks
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene H302, H315, H319, H335 Toxicity, skin/eye irritation
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Not explicitly listed Likely similar to above
1-Bromo-2-fluoro-4-nitrobenzene Not explicitly listed Assumed respiratory hazards

Notes:

  • H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) are common in nitroaromatics due to their electrophilic nature .

Q & A

Q. What are the key considerations for designing a synthesis route for 1-bromo-4-ethoxy-2-fluoro-3-nitrobenzene?

A viable synthesis strategy should account for the steric and electronic effects of substituents. The nitro group (-NO₂) is meta-directing, while the ethoxy (-OCH₂CH₃) and bromine (-Br) groups influence regioselectivity during electrophilic substitution. For example:

  • Step 1 : Introduce the ethoxy group via nucleophilic aromatic substitution (SNAr) on a fluorobenzene derivative under alkaline conditions.
  • Step 2 : Bromination at the 1-position using FeBr₃ as a catalyst .
  • Step 3 : Nitration at the 3-position using HNO₃/H₂SO₄, leveraging the ortho/para-directing effect of the ethoxy group .
    Critical Note : Monitor reaction temperatures to avoid over-nitration or decomposition.

Q. How can researchers confirm the molecular structure and substitution pattern of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The ethoxy group’s methyl protons (δ ~1.3 ppm, triplet) and methylene protons (δ ~4.0 ppm, quartet) are diagnostic.
    • ¹⁹F NMR : Fluorine chemical shifts (δ ~-110 to -120 ppm) distinguish para- vs. ortho-fluoro substituents .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 275 (C₈H₆BrFNO₃) and fragment ions corresponding to Br⁻ loss .

Q. What purification methods are optimal for this compound?

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate nitro-substituted byproducts.
  • Recrystallization : Ethanol/water mixtures are effective due to the compound’s moderate polarity .

Advanced Research Questions

Q. How do competing directing effects (nitro vs. ethoxy) influence regioselectivity in further functionalization?

The ethoxy group’s strong ortho/para-directing effect may dominate over the nitro group’s meta-directing nature. For example:

  • Chlorination : FeCl₃-mediated chlorination favors the 5-position (ortho to ethoxy, meta to nitro) .
  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids occurs preferentially at the bromine site due to its leaving group capability .
    Data Contradiction Alert : Conflicting reports exist for nitration in similar systems; validate via DFT calculations (e.g., Gaussian) to model charge distribution .

Q. What analytical techniques resolve discrepancies in reported melting points or spectral data?

  • Differential Scanning Calorimetry (DSC) : Compare melting points (e.g., literature range: 85–90°C) with experimental data to assess purity.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by adjacent substituents (e.g., ethoxy and fluoro groups) .

Q. How can computational chemistry predict reactivity in complex substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example:
    • The 5-position (ortho to ethoxy) shows higher electrophilicity (f⁺ ≈ 0.15) than the 6-position (f⁺ ≈ 0.08) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nitro group reactivity) .

Methodological Recommendations

  • Safety : Use fume hoods and nitrile gloves due to bromine’s toxicity and nitro group’s explosivity risk .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem ) to resolve structural ambiguities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene
Reactant of Route 2
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1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene

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